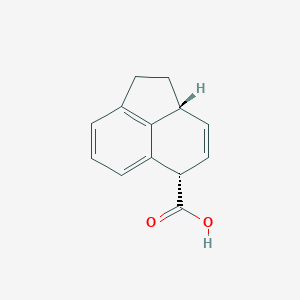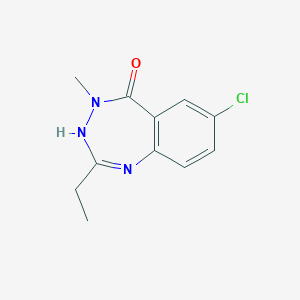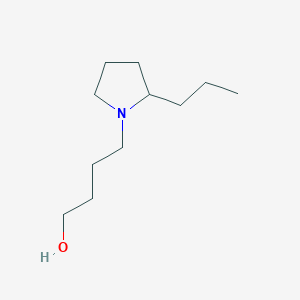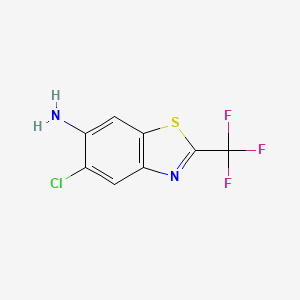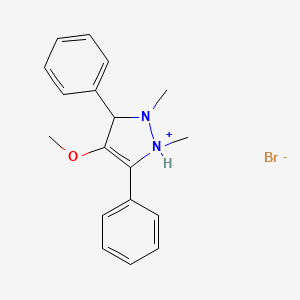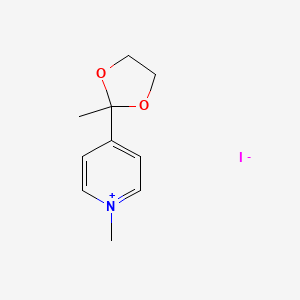
Pyridinium, 1-methyl-4-(2-methyl-1,3-dioxolan-2-yl)-, iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridinium, 1-methyl-4-(2-methyl-1,3-dioxolan-2-yl)-, iodide is a chemical compound with a complex structure that includes a pyridinium ring substituted with a methyl group and a dioxolane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium, 1-methyl-4-(2-methyl-1,3-dioxolan-2-yl)-, iodide typically involves the reaction of 1-methylpyridinium iodide with 2-methyl-1,3-dioxolane under specific conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, with the presence of a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are mixed and reacted in a controlled environment. The use of automated systems ensures consistent quality and yield of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
Pyridinium, 1-methyl-4-(2-methyl-1,3-dioxolan-2-yl)-, iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The iodide ion can be substituted with other nucleophiles in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as halides, cyanides, or thiolates can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyridinium compounds.
科学的研究の応用
Pyridinium, 1-methyl-4-(2-methyl-1,3-dioxolan-2-yl)-, iodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of Pyridinium, 1-methyl-4-(2-methyl-1,3-dioxolan-2-yl)-, iodide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- Pyridinium, 1-methyl-4-(2-methyl-1,3-dioxolan-2-yl)-, chloride
- Pyridinium, 1-methyl-4-(2-methyl-1,3-dioxolan-2-yl)-, bromide
- Pyridinium, 1-methyl-4-(2-methyl-1,3-dioxolan-2-yl)-, fluoride
Uniqueness
Pyridinium, 1-methyl-4-(2-methyl-1,3-dioxolan-2-yl)-, iodide is unique due to its specific iodide substitution, which imparts distinct chemical properties and reactivity compared to its chloride, bromide, and fluoride counterparts. This uniqueness makes it valuable in specific applications where iodide’s properties are advantageous.
特性
CAS番号 |
60553-34-6 |
|---|---|
分子式 |
C10H14INO2 |
分子量 |
307.13 g/mol |
IUPAC名 |
1-methyl-4-(2-methyl-1,3-dioxolan-2-yl)pyridin-1-ium;iodide |
InChI |
InChI=1S/C10H14NO2.HI/c1-10(12-7-8-13-10)9-3-5-11(2)6-4-9;/h3-6H,7-8H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
RDEFYHXSFIJFQB-UHFFFAOYSA-M |
正規SMILES |
CC1(OCCO1)C2=CC=[N+](C=C2)C.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


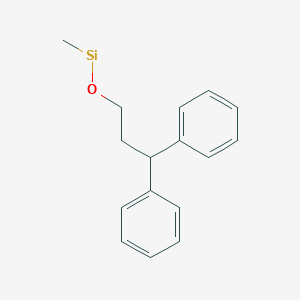
![1-Butanone, 2-bromo-1-[5-(4-bromophenyl)-2-furanyl]-](/img/structure/B14607829.png)

![2-[(E)-tert-Butyldiazenyl]hexan-2-ol](/img/structure/B14607849.png)
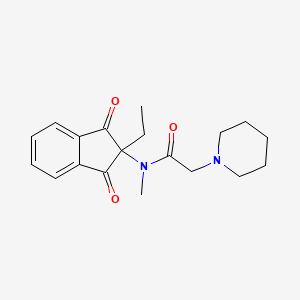
![Diethyl butyl[(2,4-dichlorophenyl)methyl]propanedioate](/img/structure/B14607856.png)

![Phenol, 2-[[[2-(phenylthio)ethyl]imino]methyl]-](/img/structure/B14607865.png)
